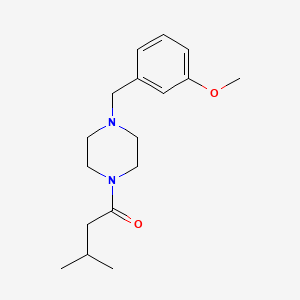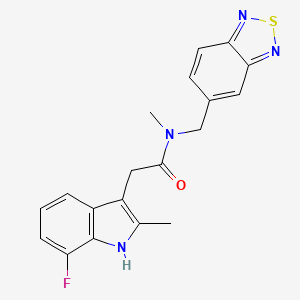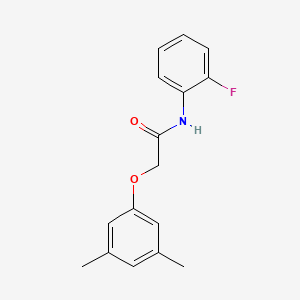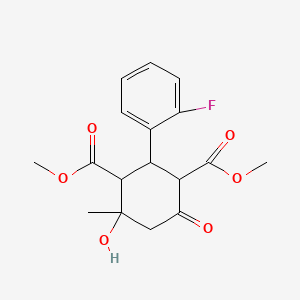
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, cancer, and diabetes.
Mécanisme D'action
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine inhibits 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ, leading to the inhibition of various cellular processes. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has been shown to play a role in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Therefore, the inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ and has shown promising results in various studies related to neuroscience, cancer, and diabetes. However, there are also some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in scientific research. One potential direction is the development of more potent and selective 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors based on the structure of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. Another potential direction is the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential therapeutic applications.
Conclusion
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has shown potential in various studies related to neuroscience, cancer, and diabetes. Its selective inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has led to its use in various experiments related to the regulation of cellular processes. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methoxybenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been widely used in scientific research, especially in the field of neuroscience. It has been shown to inhibit glycogen synthase kinase-3β (1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has also been implicated in the pathology of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors such as 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine have been studied extensively for their therapeutic potential.
Propriétés
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPCINGOJTBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)

![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)
![3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5614040.png)


![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)
![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)